molecular formula C8H7N3O2 B179309 2-(azidomethyl)benzoic Acid CAS No. 289712-57-8

2-(azidomethyl)benzoic Acid

Cat. No. B179309
M. Wt: 177.16 g/mol
InChI Key: ORCSGHDQLXIMQT-UHFFFAOYSA-N
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Description

2-(azidomethyl)benzoic Acid is an organic compound . It is described by the molecular formula C8H7N3O2 .


Molecular Structure Analysis

The molecular structure of 2-(azidomethyl)benzoic Acid consists of a benzene ring attached to a carboxyl group and an azidomethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(azidomethyl)benzoic Acid are not available, it’s worth noting that azides are generally reactive. They can participate in various reactions such as Staudinger reactions, Curtius rearrangements, and click chemistry .


Physical And Chemical Properties Analysis

2-(azidomethyl)benzoic Acid has a molecular weight of 177.16 g/mol . Unfortunately, specific information about its physical properties such as melting point, boiling point, and density was not found.

Scientific Research Applications

Novel Preparation and Protective Group Application

A novel preparation method of 2-(azidomethyl)benzoic acid, functioning as a precursor of the (2-azidomethyl)benzoyl (AZMB) protective group, was developed. This method allows for the production of a pure sample on a gram scale without the need for chromatographic purifications. The reductive cleavage using triphenylphosphine was found effective for sterically hindered esters that resist basic hydrolysis (Matsuda, Hashimoto, & Okuno, 2002).

Role in Organic Synthesis

2-(Azidomethyl)benzoic acid and its derivatives play a crucial role in organic synthesis. They are used in the synthesis of RNA via the rapid phosphotriester method, utilizing azido-based 2′-O-protecting groups. This demonstrates its utility in the synthesis of oligoribonucleotides, contributing to the understanding of RNA fragments' hybridization properties (Efimov, Aralov, Klykov, & Chakhmakhcheva, 2009).

Application in Pharmaceutical Research

In pharmaceutical research, benzoic acid and its derivatives, including 2-(azidomethyl)benzoic acid, are model compounds. Their phase behavior in mixtures with water and organic solvents is essential for process design in drug synthesis. The study of these compounds assists in understanding stability and solubility, which are crucial for pharmaceutical applications (Reschke, Zherikova, Verevkin, & Held, 2016).

Safety And Hazards

While specific safety data for 2-(azidomethyl)benzoic Acid is not available, it’s important to handle all chemical substances with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

properties

IUPAC Name

2-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCSGHDQLXIMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azidomethyl)benzoic Acid

CAS RN

289712-57-8
Record name 2-(azidomethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
H Matsuda, M Hashimoto, T Okuno - Synthetic communications, 2002 - Taylor & Francis
A novel preparation method of 2-(azidomethyl)benzoic acid, a precursor of (2-azidomethyl)benzoyl (AZMB) protective group, was developed which can provide pure sample in gram …
Number of citations: 6 www.tandfonline.com
T Wada, A Ohkubo, A Mochizuki, M Sekine - Tetrahedron Letters, 2001 - Elsevier
A new protecting group, 2-(azidomethyl)benzoyl (AZMB), which can be easily removed by treatment with MePPh 2 in dioxane–H 2 O or reduction with HCOONH 4 –Pd/C in dioxane–…
Number of citations: 84 www.sciencedirect.com
J Huang, Z Xi - Tetrahedron Letters, 2012 - Elsevier
A protecting group AZMB was introduced to ribonucleosides 3′-hydroxyl group to facilitate solution phase synthesis of siRNA. The protection and cleavage reaction were carried out in …
Number of citations: 4 www.sciencedirect.com
KR Love, RB Andrade… - The Journal of organic …, 2001 - ACS Publications
… Displacement of the bromide with sodium azide, followed by saponification, yielded 2-azidomethyl benzoic acid 33. Conversion of the 33 to AZMB-Cl 34 was achieved by treatment with …
Number of citations: 116 pubs.acs.org
VVE Ramesh, G Priya, PR Rajamohanan, HJ Hofmann… - Tetrahedron, 2012 - Elsevier
In this article, we report a novel class of heterogeneous synthetic oligomers featuring the conformationally constrained amino acid residues – 2-aminomethyl benzoic acid (2-Amb) and …
Number of citations: 10 www.sciencedirect.com
H Andersson, H Demaegdt, G Vauquelin… - Bioorganic & medicinal …, 2008 - Elsevier
Analogues of the hexapeptide angiotensin IV (Ang IV, Val 1 -Tyr 2 -Ile 3 -His 4 -Pro 5 -Phe 6 ) encompassing a 4-hydroxydiphenylmethane scaffold replacing Tyr 2 and a phenylacetic or …
Number of citations: 39 www.sciencedirect.com
X Chen, X Shao, W Li, X Zhang, B Yu - Angewandte Chemie, 2017 - Wiley Online Library
Echinoside A, a sulfonylated holostane tetrasaccharide with potent anticancer and antifungal activity, was synthesized in a longest linear sequence of 35 steps and 0.6 % overall yield. …
Number of citations: 28 onlinelibrary.wiley.com
GS Reddy - scholar.archive.org
… 2-Azidomethyl-benzoic acid methyl ester11 (1d): Method-B. To a solution of sodium azide (570 mg, 8.9 mmol, 2.5 eq) in DMSO (10 mL) at 25oC, bromo 10 (0.8 g, 3.5 mmol, 1.0 eq) was …
Number of citations: 0 scholar.archive.org
PC Patil, FA Luzzio - Tetrahedron letters, 2018 - Elsevier
The CuSO 4 /ascorbate-mediated ‘click’ reaction of 2-(2-azidophenyl)-4,5-diaryloxazoles and arylacetylenes proceeded through an alternate pathway whereby reduction of the azide …
Number of citations: 3 www.sciencedirect.com
T Saha, D Kand, P Talukdar - RSC advances, 2015 - pubs.rsc.org
Comparative studies on the performances of two cascade reaction based fluorescent H2S probes are reported. These probes were also designed to address the solubility issues of …
Number of citations: 15 pubs.rsc.org

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